Home > Products > Screening Compounds P133401 > N-[3-(1H-imidazol-1-yl)propyl]-4-(4-morpholinylmethyl)benzamide
N-[3-(1H-imidazol-1-yl)propyl]-4-(4-morpholinylmethyl)benzamide -

N-[3-(1H-imidazol-1-yl)propyl]-4-(4-morpholinylmethyl)benzamide

Catalog Number: EVT-4690283
CAS Number:
Molecular Formula: C18H24N4O2
Molecular Weight: 328.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound is a metallacyclic maltol-tethered organometallic Ir(III) half-sandwich complex designed as an analog of ruthenium anticancer complexes (RAPTA/RAED). It was synthesized to evaluate its in vitro antiproliferative activity against various human cancer cell lines. []

Relevance: While this compound shares the 3-(1H-imidazol-1-yl)propyl substructure with N-[3-(1H-imidazol-1-yl)propyl]-4-(4-morpholinylmethyl)benzamide, its core structure and purpose differ significantly. It highlights the use of the shared substructure in various medicinal chemistry research contexts.

4-(3-(1H-imidazol-1-yl)propyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one monohydrate

Compound Description: This triazole compound has been studied for its potential use in nonlinear optical materials due to its predicted nonlinear optical properties surpassing those of urea. []

Relevance: Similar to the target compound N-[3-(1H-imidazol-1-yl)propyl]-4-(4-morpholinylmethyl)benzamide, this compound features the 3-(1H-imidazol-1-yl)propyl substituent. The presence of this shared substructure in compounds with distinct core structures and applications underscores the versatility of this chemical motif.

N-(3-(1H-Imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine

Compound Description: This quinazoline derivative displays significant potential as an anti-inflammatory agent by inhibiting NOS-II []. Its anti-invasive properties also suggest potential applications in treating various cancers, including solid tumors, metastatic bone disease, and leukemias. []

Relevance: This compound shares the N-(3-(1H-imidazol-1-yl)propyl) structural motif with N-[3-(1H-imidazol-1-yl)propyl]-4-(4-morpholinylmethyl)benzamide. The shared motif suggests potential exploration of the target compound's anti-inflammatory and anticancer properties.

4‐[3‐(1H‐Imidazol‐1‐yl)propyl]‐3‐phenyl‐1H‐1,2,4‐triazol‐5(4H)‐one

Compound Description: This compound, characterized by X-ray crystallography, features two independent molecules in its asymmetric unit. The crystal structure is stabilized by intermolecular hydrogen bonding involving C—H⋯O, C—H⋯N, and N—H⋯N interactions. []

Relevance: This compound exhibits the same 4-[3-(1H-imidazol-1-yl)propyl] substituent as the target compound N-[3-(1H-imidazol-1-yl)propyl]-4-(4-morpholinylmethyl)benzamide. While their core structures differ, the shared substituent emphasizes the prevalence of this structural motif in diverse chemical entities.

3‐[1H‐Imidazol‐4‐yl]propyl 4‐[18F]fluorobenzyl ether ([18F]fluoroproxyfan)

Compound Description: This compound, known as [18F]fluoroproxyfan, is a radiolabeled histamine H3 receptor ligand developed for potential use in clinical PET studies. []

Relevance: Although featuring a similar propyl linker and imidazole ring, this compound differs from N-[3-(1H-imidazol-1-yl)propyl]-4-(4-morpholinylmethyl)benzamide in the imidazole substitution pattern (4-substituted instead of 1-substituted) and the absence of the benzamide moiety. Nevertheless, it exemplifies the use of similar structural elements in developing ligands for biological targets.

2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine

Compound Description: This compound shares the N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine core structure with N-(3-(1H-Imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine, differing only in the presence of a bromine substituent on the phenyl ring at position 2 of the quinazoline system. []

Relevance: This structure emphasizes the importance of the N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine scaffold in medicinal chemistry and highlights the exploration of various substitutions on the phenyl ring for potential optimization of biological activity. It suggests that modifying the phenyl ring in N-[3-(1H-imidazol-1-yl)propyl]-4-(4-morpholinylmethyl)benzamide could be a strategy for modulating its biological properties.

1‐(4‐Biphenylyl)‐3‐(1H‐imidazol‐1‐yl)‐1‐propanone

Compound Description: Identified as a broad-spectrum antifungal agent, this compound emerged from a series of (1‐substituted aryl)‐3‐(1H‐imidazol‐1‐yl)‐1‐propanones synthesized and evaluated for antifungal activity against various Candida species. []

Relevance: This compound and N-[3-(1H-imidazol-1-yl)propyl]-4-(4-morpholinylmethyl)benzamide both feature the 3-(1H-imidazol-1-yl)-1-propan-1-one substructure, highlighting its potential relevance in designing antifungal agents. It suggests that exploring variations of this substructure, such as in the target compound, could lead to the discovery of novel antifungal compounds.

2-Ethoxy-N-(4-methyl-2-propyl-1H-imidazol-1-yl)benzamide

Compound Description: This molecule serves as a key intermediate in the synthesis of vardenafil. []

Relevance: This compound exhibits significant structural similarities with N-[3-(1H-imidazol-1-yl)propyl]-4-(4-morpholinylmethyl)benzamide, notably the presence of an ethoxybenzamide moiety and a substituted imidazole ring. The primary difference lies in the linker between these two moieties. In the related compound, the linker is a nitrogen atom directly attached to the imidazole ring, whereas, in the target compound, it is a propyl chain. This comparison highlights the importance of the linker in influencing the biological activities of these compounds.

N-substituted-4-(1H-imidazol-1-yl)benzamides

Compound Description: This series of compounds, featuring various N-substitutions, displays potent class III antiarrhythmic activity. Specifically, compounds with N-substitutions like 2-(diethylamino)ethyl demonstrated promising results in preclinical studies. []

Relevance: These compounds share the core structure of 4-(1H-imidazol-1-yl)benzamide with the target compound, N-[3-(1H-imidazol-1-yl)propyl]-4-(4-morpholinylmethyl)benzamide. The difference lies in the N-substituent: while the related compounds have various groups directly attached to the benzamide nitrogen, the target compound features a 3-(1H-imidazol-1-yl)propyl chain. This structural similarity, particularly the conserved benzamide-imidazole motif, suggests that the target compound could also exhibit cardiac electrophysiological activity and may warrant further investigation.

3-(1H-imidazol- and triazol-1-yl)-2,2-dimethyl-3-(4-(naphthalen-2-ylamino)phenyl)propyl derivatives

Compound Description: This series was designed as small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26). Modifications to the heme-binding azole group and the flexible C3 chain were explored to optimize inhibitory activity and selectivity. []

Relevance: While structurally distinct from N-[3-(1H-imidazol-1-yl)propyl]-4-(4-morpholinylmethyl)benzamide, the shared presence of a 3-(1H-imidazol-1-yl)propyl moiety underscores the relevance of this structural element in medicinal chemistry. It highlights the exploration of this moiety in various chemical contexts for developing inhibitors targeting different biological pathways.

Properties

Product Name

N-[3-(1H-imidazol-1-yl)propyl]-4-(4-morpholinylmethyl)benzamide

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4-(morpholin-4-ylmethyl)benzamide

Molecular Formula

C18H24N4O2

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C18H24N4O2/c23-18(20-6-1-8-22-9-7-19-15-22)17-4-2-16(3-5-17)14-21-10-12-24-13-11-21/h2-5,7,9,15H,1,6,8,10-14H2,(H,20,23)

InChI Key

YBLXMRBQJSLAPF-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NCCCN3C=CN=C3

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NCCCN3C=CN=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.